2-decyl acrylic Acid 2-decyl acrylic Acid 2-methylene dodecanoic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 52756-21-5
VCID: VC18732918
InChI: InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h2-11H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

2-decyl acrylic Acid

CAS No.: 52756-21-5

Cat. No.: VC18732918

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

2-decyl acrylic Acid - 52756-21-5

Specification

CAS No. 52756-21-5
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name 2-methylidenedodecanoic acid
Standard InChI InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h2-11H2,1H3,(H,14,15)
Standard InChI Key YWZKHUXXEKYLCD-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC(=C)C(=O)O

Introduction

Chemical and Physical Properties

Structural Characteristics

The structure of 2-decyl acrylic acid comprises a dodecyl chain (C12H25\text{C}_{12}\text{H}_{25}) attached to a propenoic acid backbone (CH2=C(COOH)\text{CH}_2=\text{C}(\text{COOH})) . Key spectroscopic identifiers include:

  • IR Spectrum: A strong absorption band at 10.54 μm corresponding to the C=CH2_2 group .

  • NMR: 1H^1\text{H}-NMR signals at δ 5.8–6.3 ppm (vinyl protons) and δ 12.1 ppm (carboxylic acid proton) .

Physicochemical Data

PropertyValueSource
Melting Point33.3–34.2°C
Boiling Point167–171°C at 2 mmHg
Density (30°C)0.8995 g/cm3^3
Refractive Index (20°C)1.46121
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, chloroform)

The compound’s low water solubility and high hydrophobicity are attributed to its long alkyl chain, while the α,β-unsaturated system confers reactivity toward nucleophilic addition and polymerization .

Synthesis and Production

Laboratory-Scale Synthesis

A validated method involves the dehydrohalogenation of 2-bromododecanoic acid:

  • Bromination: 2-Methyldodecanoic acid is treated with phosphorus tribromide (PBr3\text{PBr}_3) to yield 2-bromododecanoic acid.

  • Elimination: The brominated intermediate undergoes base-mediated elimination (e.g., using KOH) to form the methylene group .

Reaction Scheme:

CH3(CH2)9CH(Br)COOHKOHCH2=C(COOH)(CH2)9CH3+HBr\text{CH}_3(\text{CH}_2)_9\text{CH}(\text{Br})\text{COOH} \xrightarrow{\text{KOH}} \text{CH}_2=\text{C}(\text{COOH})(\text{CH}_2)_9\text{CH}_3 + \text{HBr}

Industrial Production Challenges

Industrial adoption is limited due to:

  • Byproduct Formation: Competing reactions during elimination reduce yield.

  • Purification Complexity: Separation from unreacted precursors requires fractional distillation .

Applications and Functional Utility

Polymer Chemistry

2-Decyl acrylic acid serves as a monomer in copolymer systems to enhance hydrophobicity and thermal stability. For example:

  • Pressure-Sensitive Adhesives: Copolymers with acrylic acid improve peel strength on non-polar substrates (e.g., polyethylene) .

  • Latex Dispersions: Acts as a stabilizer in emulsion polymerization, reducing particle agglomeration .

Hazard CategoryRisk DescriptionPrecautionary Measures
Skin IrritationCauses erythema and drynessUse nitrile gloves, lab coats
Eye ExposureSevere irritation, corneal damageSafety goggles required
InhalationRespiratory tract irritationUse fume hoods
Environmental ToxicityToxic to aquatic life (LC50: 1.2 mg/L)Avoid waterway discharge

Data sourced from safety sheets and experimental studies .

Comparative Analysis with Structural Analogs

Key Differences from Common Acrylates

Property2-Decyl Acrylic AcidAcrylic AcidDodecyl Acrylate
Alkyl Chain LengthC12C0 (no chain)C12
FunctionalityCarboxylic acidCarboxylic acidEster
ReactivityHigh (α,β-unsaturated)ModerateLow (steric hindrance)
Application FocusSpecialty polymersAdhesives, coatingsLubricants

The carboxylic acid group in 2-decyl acrylic acid enables ionic crosslinking, unlike ester-based dodecyl acrylate .

Future Directions and Research Gaps

  • Green Synthesis: Developing catalytic routes using ionic liquids or enzymatic methods to improve yield .

  • Biodegradability Studies: Assessing environmental breakdown pathways to mitigate ecological risks.

  • High-Performance Materials: Exploring use in self-healing coatings and stimuli-responsive hydrogels .

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